molecular formula C8H4N2O4 B1582362 6-Nitroisatin CAS No. 3433-54-3

6-Nitroisatin

Cat. No. B1582362
CAS RN: 3433-54-3
M. Wt: 192.13 g/mol
InChI Key: FQMOARKYYKXWRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitroisatin is a derivative of isatin . It is a heterocyclic compound that can be used as a precursor for drug synthesis . The molecular formula of this compound is C8H4N2O4 .


Synthesis Analysis

This compound can be synthesized by reacting isatins with indoles using various routes . The yield greatly depends on the catalyst used, reaction conditions, and the substituents on both the isatin and indole moieties . Acid-catalyzed condensation reaction between isatins and indoles are the most useful due to high yield, wide scope, and short reaction times .


Molecular Structure Analysis

The molecular weight of this compound is 192.13 g/mol . The structural elucidation of 5-nitroisatin was confirmed by performing 2D heteronuclear single quantum correlation experiment .


Chemical Reactions Analysis

Isatin derivatives, including this compound, show important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation . These reactions, in turn, produce several biologically viable compounds .


Physical And Chemical Properties Analysis

This compound is an orange-yellow to orange crystalline powder . It has a melting point of 251 °C (dec.) (lit.) .

Scientific Research Applications

Antimicrobial and Antifungal Activities

6-Nitroisatin, a derivative of isatin, has been researched for its antimicrobial properties. Studies have shown that it exhibits significant antifungal and antibacterial effects. For instance, Beaula et al. (2015) explored the antimicrobial activity of 5-nitroisatin, finding it effective against fungal and bacterial strains. This suggests potential applications in developing antimicrobial therapies (Beaula, Joe, Rastogi, & Jothy, 2015). Additionally, Kupinic et al. (1979) reported that isatin N-Mannich bases, including 5-nitroisatin, showed considerable growth inhibition of Gram-negative bacteria and yeasts (Kupinic, Medic-Saric, Movrin, & Maysinger, 1979).

Anti-Cancer Therapies

Research on this compound has also included its potential use in cancer treatment. Czeleń et al. (2023) examined the immobilization of 5-nitroisatin derivatives using C60-based functionalized nanocarriers. These compounds were found to be inhibitors of the CDK2 enzyme, suggesting a role in developing new anti-cancer therapies (Czeleń, Szefler, & Skotnicka, 2023). Similarly, Karthick et al. (2021) discovered that hydroxyapatite nanorods incorporated with 5-nitroisatin exhibited anticancer potential against cervical cancer cells, indicating its role as a promising anticancer agent (Karthick et al., 2021).

Drug Synthesis and Modification

This compound derivatives have been synthesized and investigated for various biological activities. Mao Zhenmin (2011) synthesized novel N-alkylated-5-nitroisatin derivatives, which are important as pharmaceutical intermediates and drug candidates (Mao Zhenmin, 2011). Özil et al. (2011) used microwave irradiation to convert 5-nitroisatin into Schiff bases, which showed moderate antimicrobial activity, indicating their potential as antibacterial and antifungal agents (Özil, Menteşe, Yılmaz, Islamoglu, & Kahveci, 2011).

Electrochemical Behavior and Redox Properties

The electrochemical behavior and redox properties of this compound have been a subject of study. Oliveira et al. (2013) investigated the electrochemical behavior of 5-nitroisatin, providing insights into its different redox mechanisms and potential applications in electrochemistry (Oliveira, Fernandes, Silva, Pinto, & Oliveira‐Brett, 2013).

Leishmanicidal Potential

In the field of parasitology, 5-nitroisatin-derived thiosemicarbazones have been studied for their leishmanicidal potential. Pervez et al. (2014) found that these compounds exhibited significant antileishmanial activities, paving the way for further research to develop more potent antileishmanial agents (Pervez, Manzoor, Yaqub, & Khan, 2014).

Safety and Hazards

6-Nitroisatin is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, and germ cell mutagenicity .

Future Directions

6-Nitroisatin derivatives have been studied for their potential in the development of new anti-cancer therapies . They have been used in the process of the immobilization of isatin derivatives, with the aim of increasing biological activity while reducing the undesirable effects associated with the toxicity of medicinal substances .

properties

IUPAC Name

6-nitro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O4/c11-7-5-2-1-4(10(13)14)3-6(5)9-8(7)12/h1-3H,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMOARKYYKXWRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80290063
Record name 6-Nitroisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3433-54-3
Record name 6-Nitroisatin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66321
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Nitroisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Nitroisatin
Reactant of Route 2
Reactant of Route 2
6-Nitroisatin
Reactant of Route 3
6-Nitroisatin
Reactant of Route 4
Reactant of Route 4
6-Nitroisatin
Reactant of Route 5
Reactant of Route 5
6-Nitroisatin
Reactant of Route 6
Reactant of Route 6
6-Nitroisatin

Q & A

Q1: What is the significance of the new synthetic route for 6-Nitroisatin described in the research paper?

A1: The research paper focuses on a novel synthetic approach to produce this compound using 3-Indolealdehyde as the starting material []. While the abstract doesn't delve into specific advantages over existing methods, novel synthetic routes are valuable in chemical research for several potential reasons. These can include:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.